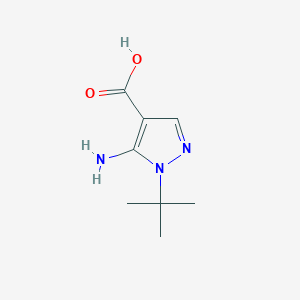

5-Amino-2-ethylpyridine-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

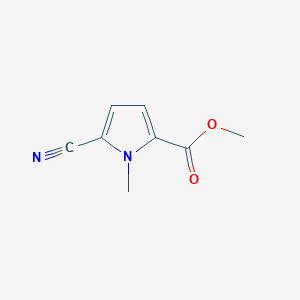

5-Amino-2-ethylpyridine-3-carboxylic acid (AEPCA) is an important organic compound used in a variety of scientific research applications. It is a heterocyclic compound with a five-membered ring structure containing nitrogen and oxygen atoms. AEPCA is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a building block in the synthesis of other organic compounds, such as polymers and polyelectrolytes. AEPCA has a wide range of applications in the fields of medicine, agriculture, and biochemistry.

Applications De Recherche Scientifique

Electrocatalytic Carboxylation

A novel electrochemical procedure for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 was investigated, highlighting the synthesis of 6-aminonicotinic acid. This process utilized ionic liquid under mild conditions without the need for volatile and toxic solvents, catalysts, or supporting electrolytes. The method achieved a 75% yield and 100% selectivity for 6-aminonicotinic acid under optimized conditions, with successful recycling of the ionic liquid (Feng et al., 2010).

Ligand Synthesis for Complexation

Research on the synthesis of mono-, bis-, and tris-tridentate ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid demonstrated the ability to create complex ligands suitable for the complexation of lanthanide(III) cations. These ligands were synthesized starting from pivotal building blocks and showed potential for use in creating diverse molecular structures (Charbonnière, Weibel, & Ziessel, 2001).

Potential Antiallergic Compounds

A study explored the synthesis and reactions of 1,4-Dihydro-4-oxo-[1]benzofuro[3,2-b]pyridin-2-carbonsäureester, which were synthesized from ethyl 3-aminobenzo[b]furan-2-carboxylate. This work provided insight into the potential antiallergic applications of the synthesized compounds, showcasing their stability and possible medicinal properties (Görlitzer & Kramer, 2000).

Supramolecular Synthons in Crystal Engineering

Research into the crystalline adducts of substituted salicylic acids with 4-aminopyridine explored the formation of contact and separated ionic complexes. This study revealed diverse supramolecular synthons, contributing to the understanding of how these structures can be manipulated for various applications in crystal engineering and design (Montis & Hursthouse, 2012).

Ruthenium-catalyzed Synthesis

A protocol based on ruthenium-catalyzed cycloaddition was developed for the synthesis of 5-amino-1,2,3-triazole-4-carboxylates. This method facilitated the preparation of triazole-based scaffolds, highlighting the versatility of this approach in synthesizing compounds with potential as peptidomimetics or biologically active compounds (Ferrini et al., 2015).

Propriétés

IUPAC Name |

5-amino-2-ethylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2,9H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRXBVKMBURCAMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=N1)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2,2,2-Trifluoroethoxy)pyridin-4-yl]methanamine](/img/structure/B1380344.png)

![[1-(Dimethylamino)cyclobutyl]methanol](/img/structure/B1380358.png)